molecular formula C15H12BrNO3 B5340328 2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid

2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid

Cat. No. B5340328
M. Wt: 334.16 g/mol
InChI Key: LBLCWLNCZPCPGG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid, commonly known as BMN-673, is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing damaged DNA, and its inhibition has been found to be effective in the treatment of various types of cancer.

Scientific Research Applications

BMN-673 has been extensively studied for its potential use in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The drug has shown promising results in preclinical studies and has been found to be effective in killing cancer cells with defects in DNA repair pathways. BMN-673 has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mechanism of Action

BMN-673 works by inhibiting the activity of PARP, an enzyme that plays a crucial role in repairing damaged DNA. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes, are particularly sensitive to PARP inhibitors like BMN-673.
Biochemical and Physiological Effects:
BMN-673 has been found to be well-tolerated in preclinical studies and has shown minimal toxicity to normal cells. The drug has been found to be effective in killing cancer cells with defects in DNA repair pathways, while sparing normal cells. BMN-673 has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of BMN-673 is its potency and selectivity for PARP inhibition. The drug has been found to be effective in killing cancer cells with defects in DNA repair pathways, while sparing normal cells. However, one of the limitations of BMN-673 is its low solubility, which can pose a challenge in formulation and delivery.

Future Directions

There are several future directions for the development of BMN-673. One area of focus is the development of more potent and selective PARP inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to PARP inhibitors, which can help in patient selection and treatment planning. Additionally, there is a need for the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer treatment.

Synthesis Methods

The synthesis of BMN-673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-3-methylbenzoic acid, which is then converted to 2-(3-bromophenyl)acetic acid. This intermediate is then reacted with vinyl magnesium bromide to obtain 2-(3-bromophenyl)ethanol. The final step involves the conversion of 2-(3-bromophenyl)ethanol to BMN-673 through a series of chemical reactions. The overall yield of the synthesis is around 10%.

properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-7-13(18)14(15(19)20)12(17-9)6-5-10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLCWLNCZPCPGG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C=CC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(N1)/C=C/C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.